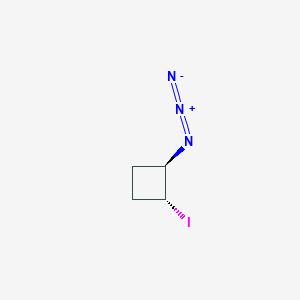

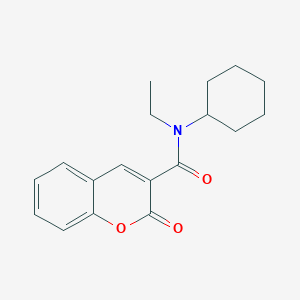

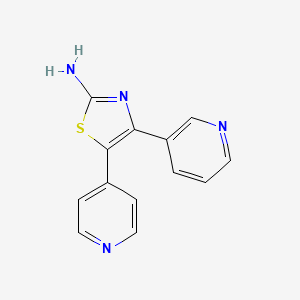

![molecular formula C11H17N5 B2503551 N-(叔丁基)-5,6-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺 CAS No. 2320854-54-2](/img/structure/B2503551.png)

N-(叔丁基)-5,6-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting interactions with various biological targets due to the presence of the triazolopyrimidine core and the tert-butyl and methyl substituents.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in several studies. For instance, a series of N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, with some showing marked cytotoxicity . Another study reported the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, which also exhibited antimicrobial and antifungal activities . These studies indicate that the synthesis of triazolopyrimidine derivatives often involves multi-step reactions and can lead to compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively studied. For example, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was determined to have monoclinic symmetry and a flattened boat conformation for the triazine ring . Similarly, the structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine was analyzed, revealing chains formed by N—H⋯N hydrogen bonds . These findings suggest that the molecular structure of "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" would likely exhibit similar hydrogen bonding and conformational features.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be inferred from the versatile binding behavior of related compounds. For instance, complexes with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine have been synthesized, showing the ability of these ligands to form supramolecular architectures through hydrogen bonding and coordination to metal ions . This suggests that "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" could also participate in complex formation and exhibit interesting binding properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be diverse. For example, the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid were reported, showing different supramolecular architectures due to variations in hydrogen bonding and π-π stacking interactions . Another study on the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed the formation of inversion dimers and layers packed by π-stacking interactions . These studies indicate that "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" would likely have similar solubility and intermolecular interaction characteristics.

科学研究应用

结构分析和互变异构体

研究表明,在二氢嘧啶环中引入叔丁基基团,类似于N-(叔丁基)-5,6-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺中发现的基团,会导致显著的结构影响。例如,Desenko等人(1993年)探讨了类似化合物中的立体效应对互变异构平衡的影响,突出了这种结构修饰如何影响烯胺互变异构体的相对稳定性。他们的研究结果强调了这种化合物在研究亚胺-烯胺互变异构和取代基体积对分子稳定性的影响中的重要性 (Desenko et al., 1993)。

杂环化学和硝化反应

该化合物的框架已被用于合成一类新的融合的嘧啶并[1,5-a]三唑和嘧啶并[5,1-b]嘧啶,由Gazizov等人(2020年)进行研究。他们的工作展示了该化合物在硝化反应中的实用性,这对于开发具有潜在应用价值的新型杂环结构至关重要,包括材料科学和药理学 (Gazizov et al., 2020)。

衍生物合成和抗微生物应用

合成N-(叔丁基)-5,6-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺的衍生物可能导致具有抗微生物和抗真菌性能的化合物。Komykhov等人(2017年)展示了相关化合物的合成,具有显著的体外抗微生物和抗真菌活性。这项研究为基于N-(叔丁基)-5,6-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺的结构基元开发新的抗微生物剂打开了途径 (Komykhov et al., 2017)。

晶体学和分子结构

对含有[1,2,4]三唑并[1,5-a]嘧啶环系统的化合物的分子和晶体结构进行详细研究,类似于目标化合物,突显了这种分析在理解化合物稳定性、分子相互作用以及在材料科学中潜在应用的重要性。例如,Dolzhenko等人(2011年)对相关化合物的研究提供了关于晶体堆积和分子相互作用的见解,有助于更广泛地理解这些化合物的化学行为和应用潜力 (Dolzhenko et al., 2011)。

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it a potential target for cancer treatment .

Mode of Action

Triazole compounds, which include two carbon and three nitrogen atoms in their structure, are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit cdk2/cyclin a2, which plays a crucial role in cell cycle regulation .

Result of Action

Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2, suggesting potential anti-proliferative effects .

属性

IUPAC Name |

N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-7-8(2)14-10-12-6-13-16(10)9(7)15-11(3,4)5/h6,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSMATXDHVHZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NC=N2)N=C1C)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

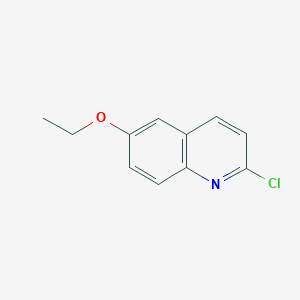

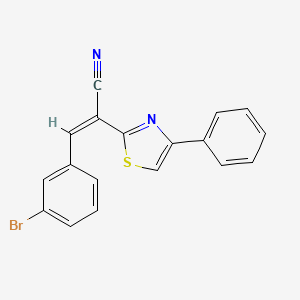

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

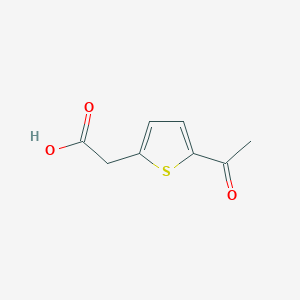

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

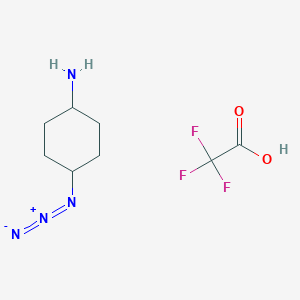

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

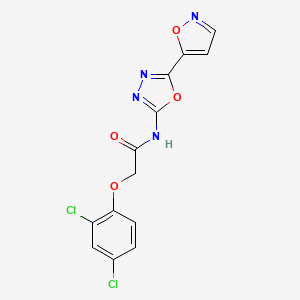

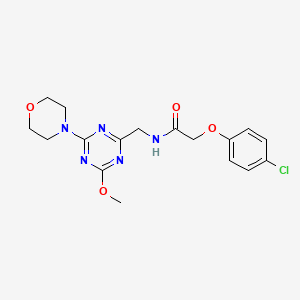

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)